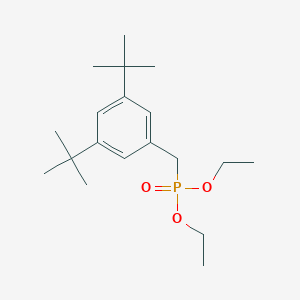
Diethyl 3,5-Di-tert-butylbenzylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3,5-Di-tert-butylbenzylphosphonate is a chemical compound with the molecular formula C19H33O4P. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of diethyl phosphonate and tert-butyl groups attached to a benzyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,5-Di-tert-butylbenzylphosphonate typically involves the reaction of 3,5-di-tert-butylbenzyl chloride with diethyl phosphite under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
Diethyl 3,5-Di-tert-butylbenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sulfuric acid or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted benzyl phosphonates depending on the reagents used.
科学研究应用
Diethyl 3,5-Di-tert-butylbenzylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an antioxidant and its ability to inhibit certain enzymes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used as an additive in polymers to enhance their thermal stability and resistance to oxidation.
作用机制
The mechanism of action of Diethyl 3,5-Di-tert-butylbenzylphosphonate involves its interaction with molecular targets such as enzymes and free radicals. The compound’s phosphonate group can chelate metal ions, inhibiting enzyme activity. Additionally, its antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
- Diethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate
- Diethyl 3,5-Di-tert-butylphenylphosphonate
- Diethyl 3,5-Di-tert-butylbenzylphosphine oxide
Uniqueness
Diethyl 3,5-Di-tert-butylbenzylphosphonate is unique due to its specific combination of diethyl phosphonate and tert-butyl groups, which confer enhanced stability and reactivity. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
生物活性
Diethyl 3,5-di-tert-butylbenzylphosphonate is a compound of increasing interest in medicinal chemistry due to its notable biological activities, particularly its cytotoxic effects on various cancer cell lines. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C19H33O4P and a molecular weight of approximately 356.44 g/mol. It appears as a white to almost white powder or crystal and is soluble in methanol. Its purity is typically greater than 98% as determined by HPLC .
Synthesis
Cytotoxic Effects
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, studies have reported the following IC50 values:
- Human Breast Carcinoma (MDA-MB-231) : IC50 = 16.4 μM
- Melanoma Cells (A2058) : IC50 = 34.9 μM
- Other Cancer Cell Lines : Varying degrees of cytotoxicity with some derivatives showing IC50 values around 110 μM .
These results suggest that the compound may act as a potential anti-cancer agent, particularly in breast and skin cancers.
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | 16.4 |
| This compound | A2058 (Melanoma) | 34.9 |
| α-Hydroxy-3,5-di-tert-butylbenzylphosphonate | Various cancer lines | Varies |
| α-Mesyloxy-3,5-di-tert-butylbenzylphosphonate | MDA-MB-231 | 28.0 |
Case Studies
- In Vitro Studies : In a study conducted on human breast carcinoma cell lines, this compound demonstrated pronounced cytostatic effects, indicating its potential as a therapeutic agent against breast cancer .
- Comparative Analysis : A comparative study on α-hydroxy and α-mesyloxy derivatives showed that while both classes exhibited cytotoxicity, the α-hydroxy derivatives had lower IC50 values across several tested cell lines, suggesting a stronger bioactivity profile for these compounds .
属性
分子式 |
C19H33O3P |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-5-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C19H33O3P/c1-9-21-23(20,22-10-2)14-15-11-16(18(3,4)5)13-17(12-15)19(6,7)8/h11-13H,9-10,14H2,1-8H3 |
InChI 键 |
ARRJQPBUVRVNBN-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















